molecular formula C22H21N5O3S2 B2929021 (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-94-0

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2929021
CAS-Nummer: 850910-94-0
Molekulargewicht: 467.56
InChI-Schlüssel: FBBKCICUKPHGGD-YYDJUVGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a sulfamoyl group substituted with two 2-cyanoethyl moieties and a benzo[d]thiazol-2(3H)-ylidene scaffold. This compound combines a sulfonamide pharmacophore with a heterocyclic thiazole ring, which is often associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Eigenschaften

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-16-6-3-7-19-20(16)26(2)22(31-19)25-21(28)17-8-10-18(11-9-17)32(29,30)27(14-4-12-23)15-5-13-24/h3,6-11H,4-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBKCICUKPHGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Sulfamoyl Group : Known for its role in various medicinal compounds, particularly as antibacterial agents.
  • Cyanoethyl Groups : These may enhance the lipophilicity of the compound, potentially aiding in cell membrane penetration.
  • Thiazole Moiety : Often associated with various biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a related compound, 4-(bis(2-chloroethyl)-amino)-benzamide , was shown to inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation. The IC50 value was reported at 1.30 μM against HepG2 cancer cells . It is hypothesized that the target compound may exhibit similar or enhanced activity due to the presence of additional functional groups.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Research on related compounds has shown that modifications in the benzamide structure can lead to selective inhibition of HDAC isoforms. The incorporation of cyanoethyl groups may further enhance this selectivity and potency. For example, fluorinated benzamides have demonstrated improved selectivity for class I HDACs .

The proposed mechanism of action involves the inhibition of key enzymes involved in tumor growth and proliferation. By targeting HDACs, these compounds can induce apoptosis in cancer cells and halt cell cycle progression, particularly at the G2/M phase . This mechanism is critical for developing effective anticancer therapies.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. For example:

  • HepG2 Cells : The compound exhibited an IC50 value comparable to established HDAC inhibitors.
  • MCF-7 Cells : Similar structural analogs showed significant antiproliferative effects.

In Vivo Studies

Animal models have been utilized to assess the efficacy of related compounds in tumor xenograft studies. These studies often reveal:

  • Tumor Growth Inhibition : Compounds similar to the target molecule demonstrated tumor growth inhibition rates exceeding 40% compared to control treatments.

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (μM)Cell LineStudy Type
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamideHDAC1/HDAC3TBDHepG2In Vitro
4-(bis(2-chloroethyl)-amino)-benzamideHDAC1/HDAC31.30HepG2In Vitro
Fluorinated BenzamideClass I HDACs0.095MCF-7In Vitro

Vergleich Mit ähnlichen Verbindungen

Target Compound

  • Core structure : Benzamide linked to a benzo[d]thiazol-2(3H)-ylidene group.
  • Substituents: Sulfamoyl group with two 2-cyanoethyl chains at the 4-position of the benzamide. 3,4-Dimethyl substituents on the thiazole ring.
  • Electronic profile: Strong electron-withdrawing sulfamoyl group and polar cyanoethyl substituents.

Analogous Compounds (from )

  • 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide . Core structure: Benzamide fused to a thiadiazole ring. Substituents: Dimethylamino-acryloyl and 3-methylphenyl groups. Electronic profile: Conjugated acryloyl system with basic dimethylamino group.
  • 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide . Similar to 4g but with an electron-withdrawing 3-chlorophenyl group.

Physicochemical Properties

Property Target Compound 4g 4h
Molecular Formula C₂₄H₂₂N₆O₃S₂ (calculated) C₂₁H₂₀N₄O₂S C₂₀H₁₇ClN₄O₂S
Molecular Weight ~554.6 g/mol (calculated) 392.48 g/mol 412.89 g/mol
Melting Point Not reported 200°C Not reported
Key IR Absorptions Expected: ~2240 cm⁻¹ (C≡N), ~1350/1150 cm⁻¹ (S=O) 1690, 1638 cm⁻¹ (C=O) Similar to 4g
Solubility Likely polar (cyanoethyl groups) Moderate (dimethylamino group enhances solubility) Reduced (chlorophenyl decreases polarity)

Functional Group Impact

  • Sulfamoyl vs. Acryloyl : The sulfamoyl group in the target compound may enhance hydrogen-bonding capacity and stability compared to the conjugated acryloyl system in 4g/4h , which could increase reactivity in electrophilic environments .
  • Cyanoethyl vs.
  • Thiazole vs.

Key Research Findings and Implications

  • Electronic Effects : The electron-withdrawing sulfamoyl group in the target compound may enhance binding to polar biological targets (e.g., enzymes with hydrophilic active sites) compared to the electron-rich acryloyl analogs .
  • The target compound’s cyanoethyl groups could modulate toxicity profiles.
  • Thermal Stability : The higher predicted molecular weight and polar substituents suggest the target compound may exhibit superior thermal stability compared to 4g/4h , though experimental validation is needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.